molecular formula C6H14OSi B1587567 (1-Methoxyvinyl)trimethylsilane CAS No. 79678-01-6

(1-Methoxyvinyl)trimethylsilane

Cat. No.: B1587567
CAS No.: 79678-01-6
M. Wt: 130.26 g/mol
InChI Key: LTDHMMZNUMNBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxyvinyl)trimethylsilane, also known as 1-Methoxy-1-(trimethylsilyl)ethylene, is an organosilicon compound with the molecular formula C6H14OSi. This compound is characterized by the presence of a methoxyvinyl group attached to a trimethylsilyl group. It is commonly used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Methoxyvinyl)trimethylsilane typically involves the deprotonation of methyl vinyl ether using a strong base such as tert-butyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted reactions with atmospheric moisture or oxygen. The reaction mixture is cooled using a dry ice-acetone bath, and the product is purified by distillation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxyvinyl)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds are used.

Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

(1-Methoxyvinyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxyvinyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group has a high affinity for oxygen and other electronegative atoms, which facilitates the formation of stable bonds. This property is exploited in various chemical reactions to achieve selective transformations .

Comparison with Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is less commonly used as a reagent compared to (1-Methoxyvinyl)trimethylsilane but has similar reactivity.

    (1-Ethoxyvinyl)trimethylsilane: Similar in structure but with an ethoxy group instead of a methoxy group.

    (1-Phenylvinyl)trimethylsilane: Contains a phenyl group, offering different reactivity and applications.

Uniqueness: this compound is unique due to its methoxyvinyl group, which provides distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where selective transformations are required.

Properties

IUPAC Name

1-methoxyethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDHMMZNUMNBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399119
Record name (1-METHOXYVINYL)TRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79678-01-6
Record name (1-METHOXYVINYL)TRIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methoxyvinyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methoxyvinyl)trimethylsilane
Reactant of Route 2
(1-Methoxyvinyl)trimethylsilane
Reactant of Route 3
Reactant of Route 3
(1-Methoxyvinyl)trimethylsilane
Reactant of Route 4
(1-Methoxyvinyl)trimethylsilane
Reactant of Route 5
Reactant of Route 5
(1-Methoxyvinyl)trimethylsilane
Reactant of Route 6
(1-Methoxyvinyl)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.